3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13(21)15-5-2-6-16(10-15)25(22,23)19-11-14-4-3-8-20(12-14)17-18-7-9-24-17/h2,5-7,9-10,14,19H,3-4,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMWSNQIFMRXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the benzene sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including derivatives like 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide, are primarily recognized for their antimicrobial properties. Research indicates that sulfonamide compounds inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.
In vitro studies have shown that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several sulfonamide derivatives, revealing effective concentrations against pathogens like Escherichia coli and Staphylococcus aureus .
Antiviral and Antifungal Properties
Beyond antibacterial effects, sulfonamides have demonstrated antiviral and antifungal activities. They have been studied for their efficacy against viral infections and fungal pathogens, suggesting a broader application in treating infectious diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Computational docking studies have indicated potential binding affinities to cancer-related proteins, which could lead to the development of novel anticancer agents .
Case Studies
Several case studies highlight the applications of sulfonamide compounds similar to 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide:
Mechanism of Action
The mechanism of action of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
3-acetyl-N-(5-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide ()
- Structural Differences :
- The piperidine ring in the target compound is replaced by a direct N-linkage to a 5-methylthiazole.
- Absence of the methylene bridge between the sulfonamide and the thiazole-piperidine system.
- Implications :
- Reduced steric bulk may improve solubility but decrease binding affinity to targets requiring a piperidine scaffold.
- The 5-methyl group on the thiazole could enhance lipophilicity compared to the unsubstituted thiazole in the target compound.
- Applications : Both compounds likely share sulfonamide-mediated biological activities, such as carbonic anhydrase inhibition, but differ in pharmacokinetic profiles due to structural variations .
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide ()
- Structural Differences :
- The sulfonamide and acetyl groups in the target compound are replaced by a chloroacetamide group.
- Similar piperidine-thiazole backbone but with a shorter linker.
- The absence of a sulfonamide reduces hydrogen-bonding capacity, which may limit interactions with polar binding sites.
- Safety Data : This compound’s safety profile (GHS classification) highlights hazards such as skin/eye irritation, suggesting similar handling precautions for analogs like the target compound .
Benzothiazole-Incorporated Indole-3-acetamide Derivatives ()
- Structural Differences :
- The benzene sulfonamide core is replaced by an indole-3-acetamide scaffold.
- Benzothiazole substituent instead of thiazole-piperidine.
- Implications :
Tubulysin Analogs with Thiazole-Piperidine Motifs ()
- Structural Differences: The target compound lacks the peptide-like backbone and additional thiazole-carbamoyl groups seen in tubulysin analogs.
- Implications: Tubulysin analogs are designed as cytotoxic payloads for antibody-drug conjugates (ADCs), while the target compound’s sulfonamide group may favor non-cytotoxic enzyme inhibition. Structural simplicity of the target compound could reduce off-target effects compared to complex tubulysin derivatives .
3-acetyl-N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-1H-pyrazole-5-carboxamide ()
- Structural Differences :
- Benzothiazole replaces thiazole, and a pyrazole-carboxamide group substitutes the benzene sulfonamide.
- Implications: Benzothiazole’s larger aromatic system may improve DNA intercalation or topoisomerase inhibition.
Research Implications
The structural variations among these compounds underscore the importance of:
- Piperidine-thiazole hybrids : Modulating steric and electronic properties for target selectivity.
- Sulfonamide vs. acetamide groups : Balancing hydrogen-bonding capacity and metabolic stability.
- Heterocyclic substitutions : Tailoring aromatic systems for specific biological interactions (e.g., benzothiazole for DNA binding).
Biological Activity
3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound features a thiazole ring and a piperidine moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure
The chemical structure of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets:
1. Inhibition of Enzymatic Activity
- Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, impacting physiological processes such as pH regulation and fluid balance in tissues .
2. Antimicrobial Properties
- The compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that similar thiazole-containing compounds possess significant antibacterial properties, suggesting that 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide may also demonstrate such effects .
3. Cardiovascular Effects
- Research indicates that sulfonamide derivatives can influence cardiovascular functions by modulating perfusion pressure and coronary resistance. This is relevant for conditions such as pulmonary hypertension .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of related sulfonamide compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamides, it was found that compounds similar to 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide exhibited minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . These findings underscore the potential utility of thiazole-based sulfonamides in treating bacterial infections.
Case Study 2: Cardiovascular Research
A study investigating the effects of sulfonamide derivatives on isolated rat hearts demonstrated significant alterations in perfusion pressure when treated with these compounds. The results indicated a dose-dependent response, suggesting potential therapeutic applications in managing cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
